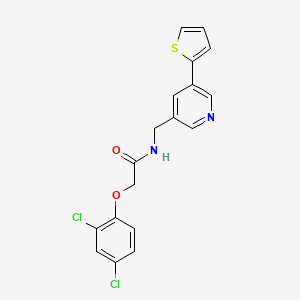![molecular formula C14H14ClNO4 B2746342 2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone CAS No. 331462-29-4](/img/structure/B2746342.png)
2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone” is a chemical compound . It is available for purchase from various suppliers .
Synthesis Analysis
A novel multifunctional ligand precursor 2-chloro-3-{2-(piperazinyl)ethyl}-amino-1,4-naphthoquinone (L) was synthesized by chemo-selective reaction of 2,3-dichloro-1,4-naphthoquinone and 2-(piperazin-1-yl)ethanamine .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone” is derived from naphthalene. The quinone ring contains a system of double bonds conjugated with carbonyl groups .Chemical Reactions Analysis
The compound is electroactive with respect to the dominant redox-active naphthoquinone moiety . It is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of “2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone” can be found in chemical databases .Scientific Research Applications
Antineoplastic Activity
A study on structural modification of bis(substituted aminoalkylamino)anthraquinones, including derivatives related to 2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone, found that anthraquinones with the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain show superior antineoplastic activity compared to those with tertiary amino side chains. This indicates the significance of the [2-[(2-hydroxyethyl)amino]ethyl]amino chain in contributing to antineoplastic activity, although it's not the sole factor for effectiveness, as demonstrated by the limited activity of other ring systems containing this side chain (Zee-Cheng et al., 1979).
Electrochemical Reduction of Oxygen to Hydrogen Peroxide
Research involving derivatives of 1,4-naphthoquinone, related to 2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone, as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide has been conducted. The study explored the functionality of these derivatives in both solution and surface-bound forms for the effective reduction process, highlighting their utility in energy conversion and storage applications (Calabrese et al., 1983).
Cytotoxicity Evaluation
A synthesis and cytotoxicity evaluation of 2-amino- and 2-hydroxy-3-ethoxycarbonyl-N-substituted-benzo[f]indole-4,9-dione derivatives, based on the structure of 2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone, demonstrated potent cytotoxic effects against various tumor cell lines, including human lung, ovarian, melanoma, CNS, and colon cancer cell lines. This suggests the potential of these compounds in developing new anticancer drugs (Lee et al., 2003).
DNA Binding/Cleavage and Topoisomerase Inhibition
Investigations into chlorido and amino Pt(2+) complexes of 2-hydroxy-3-(aminomethyl)-1,4-naphthoquinone Mannich bases have revealed their moderate to high cytotoxicity against cancer cell lines, alongside their capabilities in DNA binding, inducing in vitro DNA strand breaks, inhibiting topoisomerase (Topo I), and showing high cellular accumulation. These findings suggest their significant potential in chemotherapy, particularly in targeting and disrupting cancer cell DNA replication processes (Neves et al., 2013).
properties
IUPAC Name |
2-chloro-3-[2-(2-hydroxyethoxy)ethylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO4/c15-11-12(16-5-7-20-8-6-17)14(19)10-4-2-1-3-9(10)13(11)18/h1-4,16-17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVBEBMDNBYKFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

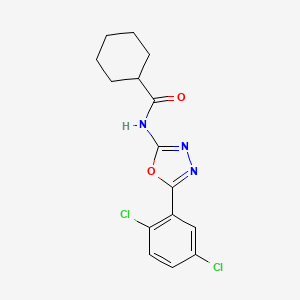

![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)


![3-((4-(4-methoxyphenyl)-5-((pyridin-2-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746269.png)
![3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2746271.png)
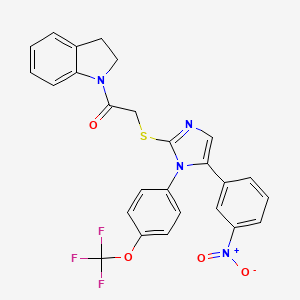
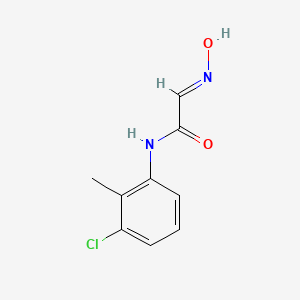

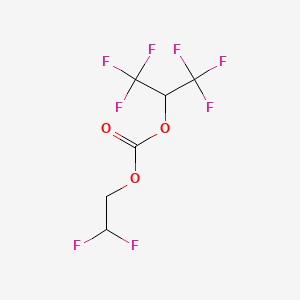
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746277.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2746279.png)
